molecular formula C21H29FO3 B14743059 17-Acetyl-6-fluoro-11-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one CAS No. 433-85-2

17-Acetyl-6-fluoro-11-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

Cat. No.: B14743059
CAS No.: 433-85-2
M. Wt: 348.5 g/mol
InChI Key: WKLSIBAACVYLOP-UHFFFAOYSA-N
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Description

17-Acetyl-6-fluoro-11-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one is a corticosteroid hormone. This compound is part of the steroid hormone family, which plays a crucial role in various biological processes, including the regulation of metabolism, immune response, and stress response .

Chemical Reactions Analysis

Types of Reactions

17-Acetyl-6-fluoro-11-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substituting agents: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or alkanes .

Scientific Research Applications

17-Acetyl-6-fluoro-11-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying steroid chemistry and reaction mechanisms.

    Biology: Investigated for its role in regulating biological processes such as metabolism and immune response.

    Medicine: Explored for its potential therapeutic effects in treating inflammatory and autoimmune diseases.

    Industry: Utilized in the production of pharmaceuticals and other steroid-based products.

Mechanism of Action

The mechanism of action of 17-Acetyl-6-fluoro-11-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one involves binding to specific receptors in the body, such as glucocorticoid receptors. This binding triggers a cascade of molecular events that regulate gene expression and protein synthesis, ultimately leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

17-Acetyl-6-fluoro-11-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one is unique due to its specific functional groups and fluorination, which confer distinct chemical reactivity and biological activity compared to other corticosteroids .

Properties

CAS No.

433-85-2

Molecular Formula

C21H29FO3

Molecular Weight

348.5 g/mol

IUPAC Name

17-acetyl-6-fluoro-11-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H29FO3/c1-11(23)14-4-5-15-13-9-17(22)16-8-12(24)6-7-20(16,2)19(13)18(25)10-21(14,15)3/h8,13-15,17-19,25H,4-7,9-10H2,1-3H3

InChI Key

WKLSIBAACVYLOP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CCC2C1(CC(C3C2CC(C4=CC(=O)CCC34C)F)O)C

Origin of Product

United States

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